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Compound of Interest

Compound Name:
2,6-Dichloroquinoline-3-

carbaldehyde

Cat. No.: B1351821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

synthetically versatile compound, 2,6-dichloroquinoline-3-carbaldehyde. This molecule is of

significant interest in medicinal chemistry and materials science due to its reactive aldehyde

group and the presence of two chlorine atoms on the quinoline core, which allow for a variety of

chemical modifications. This document presents a summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols typically used for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-dichloroquinoline-3-
carbaldehyde, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1][2]
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Chemical Shift (δ) ppm Multiplicity Assignment

10.8 Singlet 1H, -CHO

8.6 Singlet 1H, H-4

8.1 Multiplet/Doublet of Doublets 1H, H-8

7.7 Multiplet/Doublet of Doublets 1H, H-5

7.6 Doublet 1H, H-7

Solvent: CDCl₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm Assignment

189.49 -CHO

Note: The full ¹³C NMR spectrum data is not consistently reported across sources. The

aldehyde carbon is the most frequently cited.

Infrared (IR) Spectroscopy
Key IR Absorptions[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium Aromatic C-H stretch

2856, 2792 Medium
Aldehyde C-H stretch (Fermi

resonance)

1697, 1693 Strong C=O stretch (aldehyde)

1628 Medium C=C aromatic stretch

1450-1600 Medium-Strong Aromatic ring vibrations

1379 Medium C-H bend

1038 Medium C-Cl stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data[3]

Adduct m/z

[M]⁺ 224.97427

[M+H]⁺ 225.98210

[M+Na]⁺ 247.96404

[M-H]⁻ 223.96754

M = 2,6-dichloroquinoline-3-carbaldehyde. The molecular weight of the compound is 226.06

g/mol .[4]

Experimental Protocols
The following sections detail the typical experimental methodologies for the synthesis and

spectroscopic analysis of 2,6-dichloroquinoline-3-carbaldehyde.
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Synthesis: Vilsmeier-Haack Reaction
2,6-dichloroquinoline-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack

reaction.[5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of

phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with stirring.

Reaction: The appropriate substituted acetanilide is then added portion-wise to the Vilsmeier

reagent.

Heating: The reaction mixture is heated, typically at 60-80°C, for several hours.

Work-up: Upon completion, the reaction mixture is poured into crushed ice, leading to the

precipitation of the crude product.

Purification: The precipitate is filtered, washed with water, and can be further purified by

recrystallization from a suitable solvent such as ethyl acetate.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a

300 or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum shows the absorption of infrared radiation as a function of

wavenumber (cm⁻¹).
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Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum

shows the molecular ion peak and various fragment ions, which can be used to confirm the

molecular weight and elucidate the structure.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 2,6-dichloroquinoline-3-carbaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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